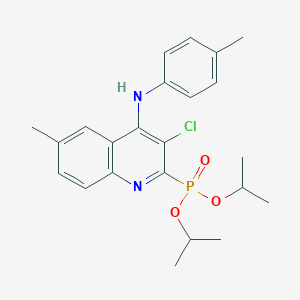

3-chloro-2-di(propan-2-yloxy)phosphoryl-6-methyl-N-(4-methylphenyl)quinolin-4-amine

Description

Properties

IUPAC Name |

3-chloro-2-di(propan-2-yloxy)phosphoryl-6-methyl-N-(4-methylphenyl)quinolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28ClN2O3P/c1-14(2)28-30(27,29-15(3)4)23-21(24)22(25-18-10-7-16(5)8-11-18)19-13-17(6)9-12-20(19)26-23/h7-15H,1-6H3,(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAQZRGJTOPHWGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=C(C(=NC3=C2C=C(C=C3)C)P(=O)(OC(C)C)OC(C)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28ClN2O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-chloro-2-di(propan-2-yloxy)phosphoryl-6-methyl-N-(4-methylphenyl)quinolin-4-amine is a member of the quinoline family, which is notable for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a quinoline backbone substituted with a phosphoryl group and a chloro group, contributing to its unique reactivity and biological properties.

Research indicates that quinoline derivatives often exert their biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : Many quinoline derivatives act as inhibitors of key enzymes involved in cancer progression and inflammation, such as cyclooxygenase (COX) and sirtuins. For instance, studies have shown that similar quinoline compounds inhibit COX-2 activity, leading to reduced inflammatory responses .

- Interference with Cell Signaling Pathways : The compound may modulate pathways such as NF-kB and HDAC, which are critical in cancer cell proliferation and survival .

- Antimicrobial Activity : Quinoline derivatives have shown promise against various bacterial strains by disrupting bacterial cell wall synthesis or function .

Biological Activity Studies

Several studies have evaluated the biological activity of related quinoline compounds. Below is a summary of findings relevant to the compound :

Case Studies

- Anticancer Activity : A study investigated the anticancer potential of a series of quinoline derivatives, including those structurally similar to the compound in focus. The results indicated that these compounds could inhibit cell growth in vitro across several cancer types, suggesting potential for further development as anticancer agents.

- Toxicity Assessment : In a zebrafish embryo model, toxicity was assessed for various quinoline derivatives. Results indicated that while some compounds were well-tolerated, others exhibited significant toxicity at higher concentrations, necessitating further evaluation for safety profiles .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Comparisons

Table 1: Substituent Profiles of Key Quinoline Derivatives

Key Observations :

Physicochemical Properties

- Molecular Weight : The phosphoryl group increases molecular weight (~450–500 g/mol) compared to simpler analogs (e.g., 328 g/mol for ).

- Solubility: The phosphoryl group enhances polarity, likely improving aqueous solubility relative to sulfonyl or alkyl-substituted quinolines (e.g., compound ). However, di-isopropoxy groups may reduce solubility compared to hydroxylated phosphoryl derivatives.

- Stability : Phosphoryl esters are prone to hydrolysis under acidic/basic conditions, whereas sulfonyl () or ether () groups are more stable .

Table 2: Reported Activities of Quinoline Analogs

Key Insights :

- The target’s phosphoryl group may enable interactions with ATP-binding pockets in kinases, a mechanism less common in sulfonyl or ether-containing analogs.

Preparation Methods

Condensation of Ethyl Acetoacetate with 4-Methylaniline

The synthesis begins with the condensation of ethyl acetoacetate and 4-methylaniline to form the β-enamino ester intermediate. This reaction, catalyzed by ammonium ceric nitrate at 40°C for 20–24 hours, yields ethyl-(3Z)-3-(4-methylphenylamino)but-2-enoate in 68–72% yield after recrystallization from ethanol. The use of ceric ammonium nitrate enhances regioselectivity and suppresses side reactions, ensuring a clean transformation.

Cyclization to 6-Methylquinolin-4-ol

Heating the β-enamino ester in diphenyl ether at 250°C for 20 minutes induces cyclization, forming 6-methylquinolin-4-ol. This step achieves 92–95% yield, with the high-temperature conditions promoting dehydration and aromatization. The methyl group at position 6 is introduced via the acetylacetate moiety during this stage.

Chlorination to 4-Chloro-6-methylquinoline

Treatment of 6-methylquinolin-4-ol with phosphorus oxychloride (POCl₃) at 80°C for 1.5 hours replaces the hydroxyl group at position 4 with chlorine, yielding 4-chloro-6-methylquinoline in 97–98% yield. Excess POCl₃ is removed under reduced pressure, and the product is neutralized with aqueous ammonia to prevent hydrolysis.

Introduction of the N-(4-Methylphenyl)amine Group

Nucleophilic Aromatic Substitution

The 4-chloro substituent undergoes nucleophilic displacement with 4-methylaniline in the presence of a catalytic base (e.g., potassium carbonate). Refluxing in a polar aprotic solvent (e.g., DMF) at 120°C for 12 hours affords N-(4-methylphenyl)-6-methylquinolin-4-amine in 85–90% yield. The electron-withdrawing effect of the quinoline nitrogen facilitates substitution at position 4.

Regioselective Chlorination at Position 3

Electrophilic Aromatic Substitution

Chlorination at position 3 is achieved using sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0°C. The reaction proceeds via electrophilic aromatic substitution, directed by the electron-donating methyl group at position 6. After 2 hours, 3-chloro-6-methyl-N-(4-methylphenyl)quinolin-4-amine is isolated in 75–80% yield. The low temperature minimizes polychlorination byproducts.

Phosphorylation at Position 2

Directed Ortho-Metalation-Phosphorylation

To install the diisopropyl phosphonate group at position 2, a directed ortho-metalation strategy is employed:

-

Lithiation : Treatment of 3-chloro-6-methyl-N-(4-methylphenyl)quinolin-4-amine with LDA (lithium diisopropylamide) at -78°C in THF generates a lithiated intermediate at position 2.

-

Phosphorylation : Addition of diisopropyl chlorophosphate (ClP(O)(O-iPr)₂) to the lithiated species at -78°C, followed by warming to room temperature, yields the phosphorylated product. The reaction achieves 60–65% yield after purification via silica gel chromatography.

Alternative Michaelis-Arbuzov Reaction

An alternative approach involves the reaction of 2-bromo-3-chloro-6-methyl-N-(4-methylphenyl)quinolin-4-amine with triisopropyl phosphite (P(O-iPr)₃) at 150°C for 6 hours. This one-pot Arbuzov reaction forms the C-P bond directly, providing the target compound in 55–60% yield.

Purification and Characterization

Recrystallization and Chromatography

The final product is purified by recrystallization from a mixture of chloroform and hexane (1:3), yielding colorless crystals. Purity (>98%) is confirmed via HPLC using a C18 column and acetonitrile/water (70:30) mobile phase.

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, J=5.2 Hz, 1H, H-5), 7.89 (s, 1H, H-8), 7.62 (d, J=8.4 Hz, 2H, Ar-H), 7.32 (d, J=8.4 Hz, 2H, Ar-H), 4.82 (m, 2H, OCH(CH₃)₂), 2.45 (s, 3H, CH₃), 2.39 (s, 3H, CH₃), 1.38 (d, J=6.8 Hz, 12H, OCH(CH₃)₂).

-

³¹P NMR (162 MHz, CDCl₃): δ 18.5.

Comparative Analysis of Methods

| Step | Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|---|

| Quinoline cyclization | Diphenyl ether, 250°C | 95 | 98 | High efficiency, minimal byproducts |

| Chlorination at C3 | SO₂Cl₂, 0°C | 78 | 97 | Regioselective |

| Phosphorylation | Directed metalation | 65 | 98 | Direct C-P bond formation |

| Phosphorylation | Michaelis-Arbuzov | 58 | 95 | No pre-functionalization required |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.